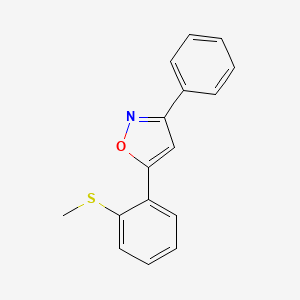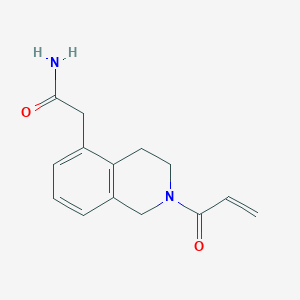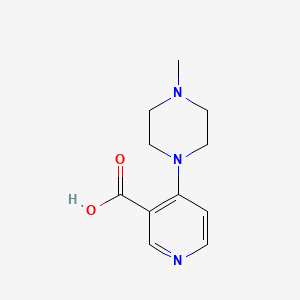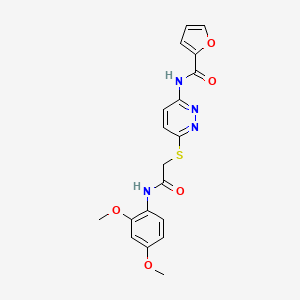
Methyl 2-(3-phenyl-5-isoxazolyl)phenyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(3-phenyl-5-isoxazolyl)phenyl sulfide” seems to be a complex organic compound. It appears to contain an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . It also has a phenyl group attached to it, which is a ring of six carbon atoms, often represented as “C6H5”. The “methyl” part refers to a CH3 group, and “sulfide” indicates the presence of sulfur .
Wissenschaftliche Forschungsanwendungen
Novel Syntheses and Chemical Transformations
- Methyl 2-(3-phenyl-5-isoxazolyl)phenyl sulfide and related compounds have been studied for their roles in novel syntheses of chemical structures. For example, research on isoxazoles led to new methods for synthesizing 4-Isothiazolin-3-thiones and Bis (3-isoxazolyl) Disulfides from 4-Isoxazolin-3-thiones (Sugai & Tomita, 1980).
Spectrophotometric Analysis
- The compound has been involved in spectrophotometric studies, particularly in the determination of penicillins like cloxacillin, dicloxacillin, and flucloxacillin (Yasuda & Shimada, 1971).
Synthesis of β-Phenylaminothioesters and β-Lactams
- This compound derivatives have been utilized in the synthesis of β-Phenylaminothioesters and β-Lactams, contributing to advancements in organic synthesis (Nunno & Scilimati, 1993).
Investigation into Reaction Mechanisms
- Studies have explored the mechanisms of reactions involving isoxazoles and sulfides, such as the thio-Claisen rearrangement of methylallyl phenyl sulfides (Danilova et al., 1981).
Electrophilic Substitution Studies
- Research has investigated the electrophilic substitution of compounds like 3-Methyl-5-phenylisoxazole, revealing insights into the chemical behavior of such compounds (Katritzky et al., 1975).
Antimicrobial and Anti-inflammatory Research
- Novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, derived from isoxazolyl compounds, have been synthesized and evaluated for antimicrobial, anti-inflammatory, and analgesic activities (Rajanarendar et al., 2012).
Deodorization Studies
- Methyl phenyl sulfide, a related compound, has been studied for its deodorization in environmental applications, indicating the potential for environmental remediation applications (Sun, Xiong, & Xu, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(2-methylsulfanylphenyl)-3-phenyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-19-16-10-6-5-9-13(16)15-11-14(17-18-15)12-7-3-2-4-8-12/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQOCNKLYOYDPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=NO2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((2-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2366055.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2366059.png)
![N-(5-chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2366060.png)


![N-(cyanomethyl)-N-methyl-3-[(2-methylcyclopropyl)formamido]propanamide](/img/structure/B2366067.png)
![1-{3-[(4-Chlorophenyl)sulfanyl]propoxy}-3-(trifluoromethyl)benzene](/img/structure/B2366068.png)
![N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2366069.png)



![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one](/img/structure/B2366076.png)
![2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2366077.png)
